

## Zevotrelvir (EDP-235): A Technical Guide to Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Zevotrelvir |           |
| Cat. No.:            | B12379554   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Zevotrelvir**, also known as EDP-235, is an investigational, orally administered antiviral agent developed by Enanta Pharmaceuticals for the treatment of COVID-19. It is a potent and selective inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), a viral enzyme essential for viral replication. This technical guide provides a comprehensive overview of the available preclinical data for **Zevotrelvir**, including its in vitro and in vivo efficacy, pharmacokinetic profile, and mechanism of action. The information is presented to support further research and development efforts in the field of antiviral therapeutics.

# Data Presentation In Vitro Efficacy of Zevotrelvir

The in vitro activity of **Zevotrelvir** has been evaluated in various biochemical and cell-based assays. The compound demonstrates potent inhibition of the SARS-CoV-2 3CLpro and effective suppression of viral replication in different cell lines.



| Parameter         | Value        | Assay/Cell Line                                     | Virus/Enzyme                                |
|-------------------|--------------|-----------------------------------------------------|---------------------------------------------|
| IC50              | 5.8 ± 3.7 nM | Biochemical FRET<br>Assay                           | SARS-CoV-2 3CLpro                           |
| Ki                | 3.0 ± 1.6 nM | Biochemical FRET<br>Assay                           | SARS-CoV-2 3CLpro                           |
| IC50 (Variants)   | 2.8 - 5.8 nM | Biochemical FRET<br>Assay                           | 3CLpro from multiple<br>SARS-CoV-2 lineages |
| IC50              | 2-4 nM       | Biochemical FRET<br>Assay                           | α-coronaviruses<br>3CLpro                   |
| IC50              | 5.4 nM       | Biochemical FRET<br>Assay                           | SARS-CoV 3CLpro                             |
| IC50              | 70 nM        | Biochemical FRET<br>Assay                           | MERS-CoV 3CLpro                             |
| EC90              | 33 nM        | Primary Human<br>Airway Epithelial Cells<br>(pHAEC) | SARS-CoV-2                                  |
| Selectivity Index | >500-fold    | Against a panel of multiple host proteases          | -                                           |

## In Vivo Efficacy of Zevotrelvir

Preclinical studies in animal models have demonstrated the in vivo efficacy of **Zevotrelvir** in reducing viral replication and transmission.



| Animal Model   | Dosage                          | Key Findings                                                                                                                                                                                                                 |
|----------------|---------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Syrian Hamster | Not Specified                   | Suppressed SARS-CoV-2 replication and viral-induced lung pathology.[1]                                                                                                                                                       |
| Ferret         | 200 mg/kg (once or twice daily) | - Rapid and sustained reduction in live virus titer and viral RNA in nasal lavage.[2]-Inhibited production of infectious virus and RNA at multiple anatomical sites.[1]-Prevented contact transmission to naïve ferrets. [1] |

## **Preclinical Pharmacokinetics of Zevotrelvir**

Pharmacokinetic studies in animals have characterized the absorption, distribution, and metabolic profile of **Zevotrelvir**, suggesting its potential for once-daily oral dosing.



| Parameter                                              | Species     | Value/Observation                                                                                     |
|--------------------------------------------------------|-------------|-------------------------------------------------------------------------------------------------------|
| Oral Bioavailability                                   | Rat         | 95%                                                                                                   |
| Plasma Exposure (AUC)                                  | Rat         | 19.0 μg-hr/mL (at 10 mg/kg)                                                                           |
| Projected Human Half-life                              | -           | 16 hours                                                                                              |
| Projected Efficacious Human<br>Dose                    | -           | 100 - 500 mg once-daily                                                                               |
| Tissue Distribution                                    | Rat         | Favorable penetration into lung, heart, salivary glands, kidney, and adipose tissues.[3]              |
| Tissue-to-Plasma Ratios (Rat)                          | Rat         | Lung: 4.1, Heart: 4.7, Salivary<br>Glands: 6.5, Kidney: 6.3,<br>Adipose: 23.0                         |
| Intracellular-to-Extracellular<br>Ratios (Human Cells) | Human Cells | Lungs: 8.7, Cardiac Myocytes:<br>9.9, Salivary Glands: 11.3,<br>Kidneys: 18.0, Adipocytes:<br>33.6[2] |
| Metabolism                                             | In vitro    | Low plasma clearance in human liver microsomes.                                                       |
| Ritonavir Boosting                                     | -           | Not required.                                                                                         |

# Experimental Protocols Biochemical 3CLpro Inhibition Assay (FRET-based)

This assay quantifies the inhibitory activity of **Zevotrelvir** against the SARS-CoV-2 3CLpro enzyme.

- Reagents and Materials:
  - Recombinant SARS-CoV-2 3CLpro enzyme.



- Fluorescence Resonance Energy Transfer (FRET)-based peptide substrate containing a cleavage site for 3CLpro, flanked by a fluorophore and a quencher.
- Assay buffer (e.g., 20 mM HEPES, pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT).
- Zevotrelvir (EDP-235) serially diluted in DMSO.
- 384-well assay plates.
- Fluorescence plate reader.

#### Procedure:

- The 3CLpro enzyme is pre-incubated with varying concentrations of **Zevotrelvir** or DMSO (vehicle control) in the assay buffer for a specified period to allow for inhibitor binding.
- The enzymatic reaction is initiated by adding the FRET peptide substrate to the enzymeinhibitor mixture.
- The fluorescence intensity is monitored kinetically over time at an appropriate excitation and emission wavelength.
- Cleavage of the substrate by 3CLpro separates the fluorophore and quencher, resulting in an increase in fluorescence.
- The rate of reaction is calculated from the linear phase of the fluorescence curve.
- IC<sub>50</sub> values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

## In Vitro Antiviral Activity Assay (Cell-based)

This assay determines the potency of **Zevotrelvir** in inhibiting SARS-CoV-2 replication in a cellular context.

- Reagents and Materials:
  - Vero E6 cells or primary human airway epithelial cells (pHAEC).



- Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics).
- SARS-CoV-2 virus stock of a known titer.
- Zevotrelvir (EDP-235) serially diluted in cell culture medium.
- Reagents for quantifying viral replication (e.g., RT-qPCR for viral RNA, plaque assay for infectious virus, or a cell viability assay like CellTiter-Glo).
- 96-well cell culture plates.

#### Procedure:

- Cells are seeded in 96-well plates and incubated until they form a confluent monolayer.
- The cells are pre-treated with serial dilutions of **Zevotrelvir** or vehicle control for a short period.
- The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
- After a defined incubation period (e.g., 48-72 hours), the antiviral effect is quantified.
- For RT-qPCR, viral RNA is extracted from the cell supernatant or cell lysate and quantified.
- For plaque assays, the supernatant is serially diluted and used to infect fresh cell monolayers to determine the infectious virus titer.
- For cell viability assays, the cytopathic effect (CPE) of the virus is measured, and the protective effect of the compound is assessed.
- EC<sub>50</sub>/EC<sub>90</sub> values are calculated by plotting the percentage of viral inhibition against the drug concentration.

## **In Vivo Ferret Transmission Study**

This study evaluates the ability of **Zevotrelvir** to suppress viral replication and prevent transmission of SARS-CoV-2 in a ferret model.



- Animal Model and Housing:
  - Female ferrets are used for the study.
  - Animals are housed in a BSL-3 facility.
- Study Design:
  - A group of ferrets is intranasally inoculated with SARS-CoV-2.
  - At 12 hours post-infection, therapeutic treatment with Zevotrelvir (e.g., 200 mg/kg, once
    or twice daily) or a vehicle control is initiated.
  - At a specified time post-infection (e.g., 60 hours), one naïve (uninfected) ferret is cohoused with each infected and treated ferret to assess contact transmission.
  - Nasal lavage samples and rectal swabs are collected from all animals at regular intervals to monitor viral load.
  - The originally infected animals are euthanized at a specific time point (e.g., 4 days postinfection), and tissues are collected for virological and pathological analysis.
  - The contact ferrets are monitored for an extended period.
- Endpoints:
  - Viral load in nasal lavage and rectal swabs is quantified by RT-qPCR and TCID₅₀ assay.
  - Viral titers in respiratory tract tissues (e.g., nasal turbinates, lungs) are determined at the end of the study.
  - Clinical signs of disease (e.g., weight loss, temperature changes) are monitored.
  - Pathological changes in the lungs are assessed.

## **Mandatory Visualization**

Caption: Mechanism of action of **Zevotrelvir** as a 3CLpro inhibitor.





Click to download full resolution via product page

Caption: Experimental workflow for an in vitro antiviral assay.





Click to download full resolution via product page

Caption: Logical design of the in vivo ferret transmission study.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Nirmatrelvir/Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Zevotrelvir (EDP-235): A Technical Guide to Preclinical Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12379554#zevotrelvir-preclinical-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com